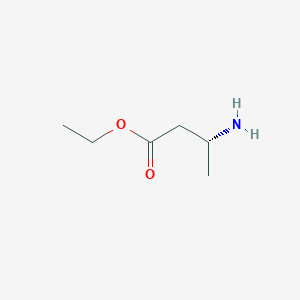

乙酸(3R)-3-氨基丁酯

描述

Ethyl (3R)-3-aminobutanoate, also known as leucine, is an essential amino acid found naturally in many foods and is a key component of proteins. It is important for muscle growth and repair, and is also involved in many other bodily functions. Leucine is a non-polar, hydrophobic amino acid, which means it is not easily soluble in water. It is also one of the three branched-chain amino acids (BCAAs), along with isoleucine and valine. Leucine plays an important role in a number of metabolic processes, such as protein synthesis, glucose metabolism, and the regulation of gene expression.

科学研究应用

合成和立体化学:

- Seebach 和 Estermann (1987) 展示了制备对映体纯 3-氨基丁酸衍生物的方法,强调了乙酸 (3R)-3-氨基丁酯在立体化学研究中的重要性 (Seebach & Estermann, 1987)。

- Czajgucki、Sowiński 和 Andruszkiewicz (2003) 描述了正交保护的 (3R,4S)- 和 (3S,4S)-4,5-二氨基-3-羟基戊酸酯的合成,展示了乙酸 (3R)-3-氨基丁酯在生产依地那类比物中的应用 (Czajgucki et al., 2003)。

化学酶学加工:

- Akeboshi、Ohtsuka、Sugai 和 Ohta (1998) 开发了一种合成与呋喃喹诺新 D 侧链相关化合物的创新方法,展示了乙酸 (3R)-3-氨基丁酯在化学酶学过程中的多功能性 (Akeboshi et al., 1998)。

合成中的化学和酶学方法:

- You、Liu 和 Zheng (2013) 综述了光学活性乙酸 (R)-4-氰基-3-羟基丁酯的不同合成策略,重点介绍了乙酸 (3R)-3-氨基丁酯在生产阿托伐他汀和 L-肉碱等药物中的应用 (You et al., 2013)。

葡萄酒中的芳香和风味成分:

- Gammacurta、Tempère、Marchand、Moine 和 Revel (2018) 研究了 2-羟基-3-甲基丁酸乙酯在葡萄酒中的化学和感官特性,确定了其在果味香气调节中的作用 (Gammacurta et al., 2018)。

水果中酯类的生物合成:

- Rowan、Lane、Allen、Fielder 和 Hunt (1996) 研究了苹果中 2-甲基丁酸酯的生物合成,提供了对包括 2-甲基丁酸乙酯在内的关键香气成分形成的见解 (Rowan et al., 1996)。

属性

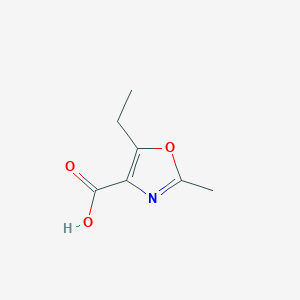

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3R)-3-aminobutanoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

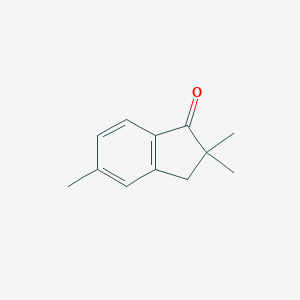

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)